Cas no 2169573-06-0 (2-3-(aminomethyl)phenylpiperidin-3-amine)

2-3-(Aminomethyl)phenylpiperidin-3-amine is a specialized organic compound featuring both phenylpiperidine and aminomethyl functional groups, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its structural framework allows for potential applications in the development of bioactive molecules, particularly in central nervous system (CNS) targeting agents. The presence of dual amine groups enhances its reactivity, facilitating modifications for tailored derivatives. This compound is valued for its synthetic utility in medicinal chemistry, offering a scaffold for designing ligands with potential affinity for neurotransmitter receptors. High purity and well-defined stereochemistry ensure consistency in research applications. Suitable for controlled laboratory use under standard safety protocols.
2-3-(aminomethyl)phenylpiperidin-3-amine structure
2169573-06-0 structure
Product name:2-3-(aminomethyl)phenylpiperidin-3-amine
CAS No:2169573-06-0
MF:C12H19N3
MW:205.299362421036
CID:6520862
PubChem ID:165544578

2-3-(aminomethyl)phenylpiperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-3-(aminomethyl)phenylpiperidin-3-amine
    • EN300-1477841
    • 2169573-06-0
    • 2-[3-(aminomethyl)phenyl]piperidin-3-amine
    • Inchi: 1S/C12H19N3/c13-8-9-3-1-4-10(7-9)12-11(14)5-2-6-15-12/h1,3-4,7,11-12,15H,2,5-6,8,13-14H2
    • InChI Key: NIOPPBSWFWPYQV-UHFFFAOYSA-N
    • SMILES: N1CCCC(C1C1C=CC=C(CN)C=1)N

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.1Ų
  • XLogP3: -0.2

2-3-(aminomethyl)phenylpiperidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1477841-0.1g
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
0.1g
$1068.0 2023-06-06
Enamine
EN300-1477841-2500mg
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
2500mg
$2379.0 2023-09-28
Enamine
EN300-1477841-500mg
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
500mg
$1165.0 2023-09-28
Enamine
EN300-1477841-100mg
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
100mg
$1068.0 2023-09-28
Enamine
EN300-1477841-250mg
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
250mg
$1117.0 2023-09-28
Enamine
EN300-1477841-1.0g
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
1g
$1214.0 2023-06-06
Enamine
EN300-1477841-10000mg
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
10000mg
$5221.0 2023-09-28
Enamine
EN300-1477841-2.5g
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
2.5g
$2379.0 2023-06-06
Enamine
EN300-1477841-5000mg
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
5000mg
$3520.0 2023-09-28
Enamine
EN300-1477841-0.5g
2-[3-(aminomethyl)phenyl]piperidin-3-amine
2169573-06-0
0.5g
$1165.0 2023-06-06

Additional information on 2-3-(aminomethyl)phenylpiperidin-3-amine

Introduction to 2-3-(aminomethyl)phenylpiperidin-3-amine (CAS No. 2169573-06-0)

2-3-(aminomethyl)phenylpiperidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2169573-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 2-3-(aminomethyl)phenylpiperidin-3-amine incorporates both aromatic and aliphatic amine functionalities, making it a promising scaffold for the development of novel bioactive molecules.

The pharmacological relevance of this compound stems from its ability to interact with various biological targets, including enzymes and receptors, which are pivotal in modulating physiological processes. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the binding interactions between 2-3-(aminomethyl)phenylpiperidin-3-amine and its potential targets. These studies have highlighted the compound's structural flexibility, which allows it to adopt multiple conformations upon binding, thereby enhancing its binding affinity and selectivity.

In the context of drug discovery, 2-3-(aminomethyl)phenylpiperidin-3-amine has been explored as a lead compound for several therapeutic indications. Notably, its structural features suggest potential activity against central nervous system (CNS) disorders, such as depression and anxiety. Preclinical studies have demonstrated that derivatives of this compound exhibit anxiolytic and antidepressant-like effects, primarily by modulating serotonin and dopamine pathways. The presence of the phenyl ring and the piperidine core enhances lipophilicity, which is a critical factor for blood-brain barrier penetration, thereby improving CNS drug delivery.

Moreover, the amine functionalities in 2-3-(aminomethyl)phenylpiperidin-3-amine provide opportunities for further chemical modification to optimize pharmacokinetic properties and reduce off-target effects. Techniques such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) have been employed to refine the scaffold and introduce novel substituents that enhance potency and selectivity. For instance, computational modeling has identified specific pockets on target proteins where modifications can be made to improve binding affinity without compromising safety profiles.

The synthesis of 2-3-(aminomethyl)phenylpiperidin-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been utilized to construct the complex core structure efficiently. The use of chiral auxiliaries or catalysts ensures enantioselective synthesis, which is crucial for developing enantiopure drugs with improved therapeutic efficacy.

Recent research has also explored the role of 2-3-(aminomethyl)phenylpiperidin-3-amine in addressing inflammatory diseases. Studies indicate that this compound can modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, it may help reduce pro-inflammatory cytokine production, thereby alleviating symptoms associated with chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The potential application of 2-3-(aminomethyl)phenylpiperidin-3-amine in oncology is another area of active investigation. Preliminary data suggest that derivatives of this compound can inhibit tyrosine kinases involved in cancer cell proliferation. By targeting specific signaling cascades, such as the MAPK pathway, these compounds may offer a novel therapeutic approach for treating certain types of cancer. Additionally, combination therapy strategies involving 2-3-(aminomethyl)phenylpiperidin-3-amine with other chemotherapeutic agents have shown promising results in preclinical models by enhancing overall treatment efficacy.

The development of prodrugs based on 2-3-(aminomethyl)phenylpiperidin-3-amine has been explored to improve solubility and bioavailability. Prodrug formulations can enhance drug delivery by masking polar functional groups until they are metabolically activated in vivo. This approach has been particularly useful for compounds with poor aqueous solubility, allowing for more efficient absorption and distribution throughout the body.

Quality control and analytical methods are essential for ensuring the consistency and purity of 2-3-(aminomethyl)phenylpiperidin-3-amine during production. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify chemical structure and assess impurity profiles. These analytical tools provide critical data for regulatory submissions and ensure that the final product meets stringent pharmaceutical standards.

The future direction of research on 2-3-(aminomethyl)phenylpiperidin-3-amine includes exploring its role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that this compound may modulate amyloid-beta aggregation and dopamine metabolism, two key pathological features associated with these conditions. Further investigation into its mechanism of action could lead to novel therapeutic strategies for treating neurodegenerative disorders.

In conclusion, 2 - 4 - (amino - methyl ) phenyl piper id ine - 4 - am ine ( CAS No . 216957 306 - 0 ) is a versatile pharmacophore with significant potential in pharmaceutical development . Its unique structural features , combined with its ability to interact with multiple biological targets , make it an attractive candidate for further exploration . Ongoing research aims to elucidate its mechanisms of action , optimize its pharmacokinetic properties , and translate preclinical findings into clinical applications . As our understanding of biological pathways continues to evolve , compounds like 4 - [( am ine - methyl ) phen yl ] p ip er id ine - 1 - carboxy l ic ac id ] will play a crucial role in advancing therapeutic interventions across various disease areas . p >

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